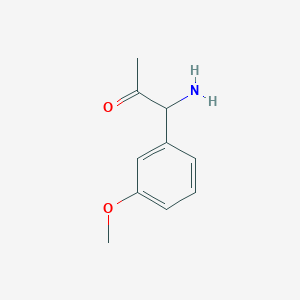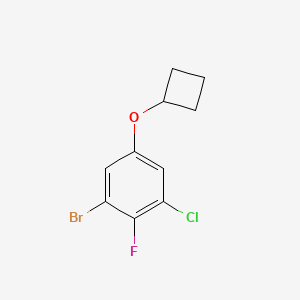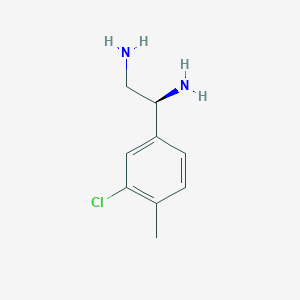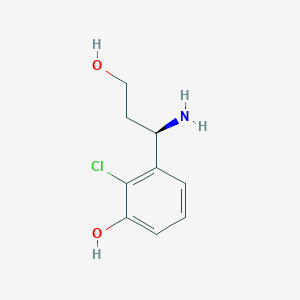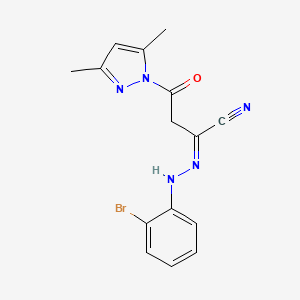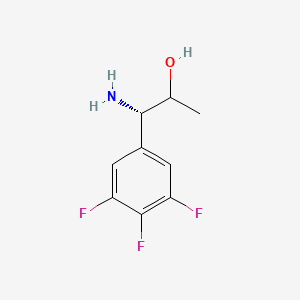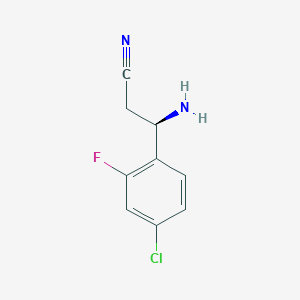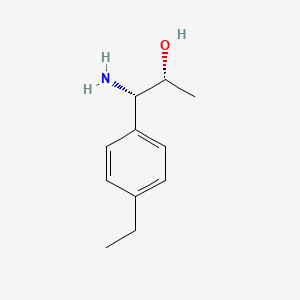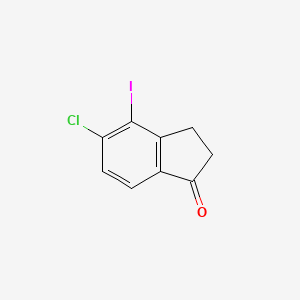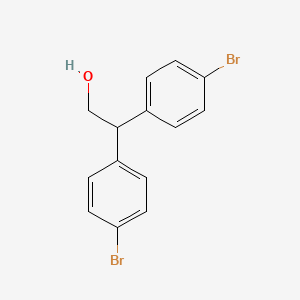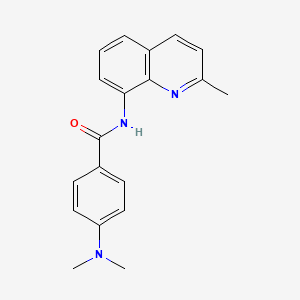
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester is a derivative of galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. This compound is often used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups and ester functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester typically involves the acetylation of galacturonic acid methyl ester. The process begins with the preparation of galacturonic acid methyl ester from D-galacturonic acid. This is followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the acetylation process.
化学反応の分析
Types of Reactions
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield galacturonic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Galacturonic acid and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Derivatives with new functional groups replacing the acetyl groups.
科学的研究の応用
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
作用機序
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester involves its hydrolysis and subsequent interaction with biological molecules. The acetyl groups protect the molecule during transport and are removed enzymatically or chemically at the target site, releasing the active galacturonic acid. This compound can interact with enzymes involved in carbohydrate metabolism, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- Acetobromo-alpha-D-glucuronic acid methyl ester
- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
Uniqueness
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester is unique due to its specific acetylation pattern and the presence of the galacturonic acid backbone. This structure provides distinct reactivity and functionality compared to similar compounds, making it valuable in specific synthetic and research applications .
特性
分子式 |
C15H20O11 |
|---|---|
分子量 |
376.31 g/mol |
IUPAC名 |
methyl (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11+,12+,13-,15+/m1/s1 |
InChIキー |
DPOQCELSZBSZGX-KDBYPZKRSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B13054550.png)
